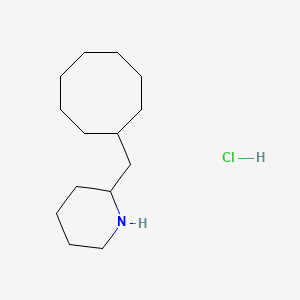

2-(Cyclooctylmethyl)piperidine hydrochloride

Description

2-(Cyclooctylmethyl)piperidine hydrochloride is a piperidine derivative characterized by a cyclooctylmethyl substituent attached to the piperidine ring. Piperidine, a six-membered heterocyclic amine, serves as a structural backbone in numerous pharmacologically active compounds. This article compares its hypothetical attributes with structurally and functionally similar compounds, leveraging available research on piperidine derivatives.

Properties

IUPAC Name |

2-(cyclooctylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N.ClH/c1-2-4-8-13(9-5-3-1)12-14-10-6-7-11-15-14;/h13-15H,1-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXHWEGQEVHKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)CC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclooctylmethyl)piperidine hydrochloride typically involves the reaction of cyclooctylmethyl chloride with piperidine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for 2-(Cyclooctylmethyl)piperidine hydrochloride often involve large-scale batch reactions. The process includes the use of high-purity reactants and solvents, controlled reaction temperatures, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclooctylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: N-oxides of 2-(Cyclooctylmethyl)piperidine.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Cyclooctylmethyl)piperidine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential therapeutic agent in drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-(Cyclooctylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperidine Hydrochlorides

Key Observations :

- Bulky Substituents: The cyclooctylmethyl group in the target compound may enhance lipophilicity compared to smaller aliphatic or aromatic substituents (e.g., methylphenoxy in ).

- Aromatic vs. Aliphatic : Compounds like 2-DPMP () and trifluoromethylphenyl derivatives () prioritize aromatic interactions, whereas the target compound’s aliphatic substituent could favor different binding profiles.

Pharmacological and Functional Comparisons

Piperidine derivatives exhibit diverse biological activities depending on their substituents.

Table 2: Functional Roles of Piperidine Hydrochlorides

Key Insights :

- Acetylcholinesterase Inhibition : Donepezil-like compounds () rely on benzyl-piperidine motifs, whereas the target compound’s aliphatic group may reduce such activity.

- CNS Modulation : Bulky substituents, as in 2-DPMP (), are associated with stimulant effects, suggesting possible CNS applications for the target compound.

Physicochemical Properties

Physicochemical parameters influence solubility, bioavailability, and metabolic stability.

Table 3: Calculated Physicochemical Properties

Analysis :

- Hydrogen Bonding: Similar H-bond donor/acceptor counts across analogs suggest comparable solubility challenges.

Biological Activity

2-(Cyclooctylmethyl)piperidine hydrochloride is a piperidine derivative characterized by a unique cyclooctylmethyl substitution on the piperidine ring. This compound has garnered attention in medicinal chemistry for its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for its development as a pharmacological agent.

Chemical Structure and Properties

The molecular formula of 2-(Cyclooctylmethyl)piperidine hydrochloride is C13H23ClN, with a molecular weight of approximately 235.79 g/mol. The presence of the cyclooctyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C13H23ClN |

| Molecular Weight | 235.79 g/mol |

| Solubility | Soluble in water (as hydrochloride) |

The biological activity of 2-(Cyclooctylmethyl)piperidine hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that piperidine derivatives can modulate neurotransmitter systems, which may lead to a range of pharmacological effects.

Potential Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

- Ion Channel Modulation : The compound could affect voltage-gated ion channels, impacting neuronal excitability.

Biological Activity Spectrum

Research indicates that 2-(Cyclooctylmethyl)piperidine hydrochloride may exhibit various biological activities, including:

- Antimicrobial Activity : Potential effectiveness against bacterial and fungal strains.

- CNS Activity : Possible applications in treating central nervous system disorders due to its ability to cross the blood-brain barrier.

- Analgesic Properties : Potential use as a pain reliever through modulation of pain pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including 2-(Cyclooctylmethyl)piperidine hydrochloride.

- In Silico Studies : A study utilized computer-aided drug design techniques to predict the biological activity of new piperidine derivatives. The findings suggested that compounds like 2-(Cyclooctylmethyl)piperidine hydrochloride could interact with multiple protein targets, indicating a broad spectrum of potential pharmacological effects .

- Antimicrobial Testing : Preliminary laboratory tests demonstrated that this compound exhibited significant antimicrobial activity against specific bacterial strains, suggesting its potential as an antibiotic agent .

- CNS Activity Assessment : Research involving animal models indicated that derivatives of piperidine could exhibit anxiolytic and analgesic effects, supporting the hypothesis that 2-(Cyclooctylmethyl)piperidine hydrochloride may have similar properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(Cyclooctylmethyl)piperidine hydrochloride, it is useful to compare it with other piperidine derivatives.

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-Methylpiperidine | Piperidine | Commonly used in organic synthesis; basic structure. |

| 4-Methylpiperidine | Piperidine | Exhibits CNS activity; used in various pharmaceuticals. |

| N-Boc-piperidine | Piperidine | Protected amine; useful in synthetic chemistry. |

The unique cyclooctyl substitution on the piperidine ring of 2-(Cyclooctylmethyl)piperidine hydrochloride imparts distinct biological properties compared to these other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.